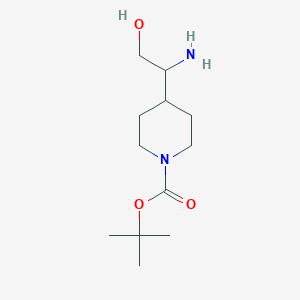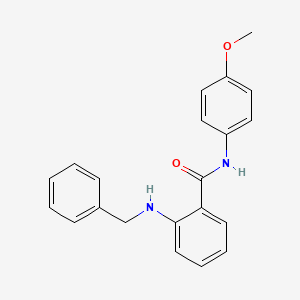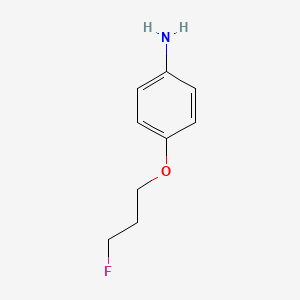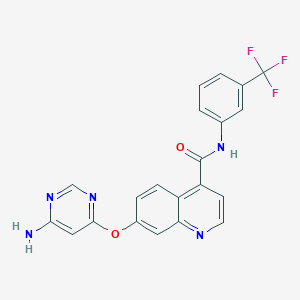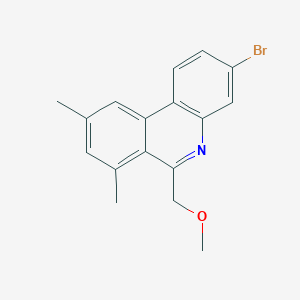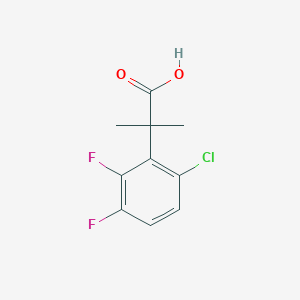
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClF2O2. This compound is characterized by the presence of a chloro and two fluoro substituents on a phenyl ring, which is attached to a propanoic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-2,3-difluorobenzene.
Halogenation: The benzene ring is halogenated to introduce the chloro and fluoro substituents.
Alkylation: The halogenated benzene is then subjected to alkylation to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions under controlled conditions. The process includes:
Reactor Setup: Using stainless steel reactors to handle the corrosive nature of the reagents.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution Reagents: Sodium hydroxide (NaOH), Ammonia (NH3).
Major Products
Oxidation Products: Ketones, Carboxylic acids.
Reduction Products: Alcohols, Alkanes.
Substitution Products: Amines, Hydroxyl derivatives.
Scientific Research Applications
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid has various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2,3-difluorophenylacetic acid
- 6-Chloro-2,3-difluorophenylboronic acid
- 6-Chloro-2,3-difluorophenylacetonitrile
Uniqueness
2-(6-Chloro-2,3-difluorophenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C10H9ClF2O2 |
|---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
2-(6-chloro-2,3-difluorophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H9ClF2O2/c1-10(2,9(14)15)7-5(11)3-4-6(12)8(7)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
XVYGFKZGUQNHDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1F)F)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



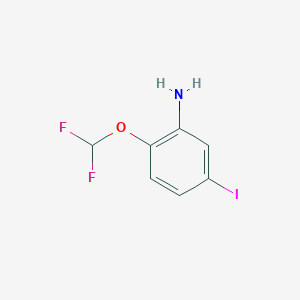
![1-[2-(thiophen-3-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243586.png)
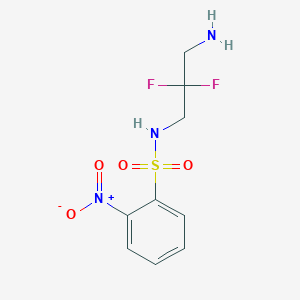
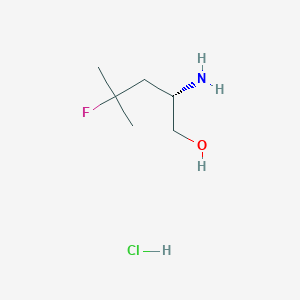
![(3R,4R)-3-((tert-Butyldimethylsilyl)oxy)-7-chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B15243603.png)
